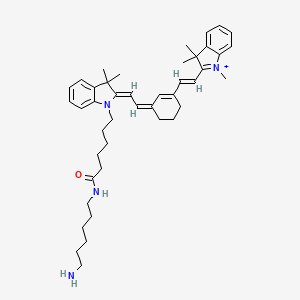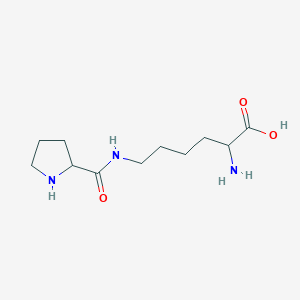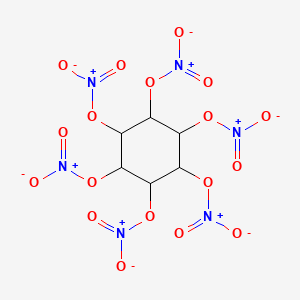
Inositol hexanitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inositol hexanitrate is a derivative of the carbocyclic sugar inositol, where all six hydroxyl groups are substituted by nitro groups. This compound has been marketed under the tradename Tolanate for the treatment of essential hypertension, particularly in emotional hypertension and the hypertension of menopause .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Inositol hexanitrate is synthesized by nitration of inositol. The nitration process involves treating inositol with a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Análisis De Reacciones Químicas
Types of Reactions: Inositol hexanitrate undergoes various chemical reactions, including:
Reduction: this compound can be reduced to inositol by using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: It reacts with ammonia and primary amines to yield tetrahydroxy-1,4-benzoquinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon).
Substitution: Ammonia, primary amines, secondary amines, and tertiary amines.
Major Products:
Reduction: Inositol.
Substitution: Tetrahydroxy-1,4-benzoquinone derivatives, salts of rhodizonic acid, and salts of croconic acid.
Aplicaciones Científicas De Investigación
Inositol hexanitrate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Industry: Utilized in the production of explosives and propellants due to its high energy content.
Mecanismo De Acción
The mechanism of action of inositol hexanitrate involves its ability to release nitric oxide, a potent vasodilator. This leads to the relaxation of smooth muscle cells in blood vessels, resulting in reduced blood pressure. The compound also interacts with various molecular targets and pathways, including the nitric oxide-cyclic guanosine monophosphate pathway .
Comparación Con Compuestos Similares
Myo-inositol: The parent compound of inositol hexanitrate, involved in various cellular processes and signaling pathways.
D-chiro-inositol: Another stereoisomer of inositol, used in the treatment of polycystic ovary syndrome and other metabolic disorders.
Uniqueness: this compound is unique due to its high nitrate content, which imparts distinct chemical and biological properties. Its ability to release nitric oxide makes it particularly valuable in medical applications for managing hypertension.
Propiedades
Número CAS |
7332-16-3 |
|---|---|
Fórmula molecular |
C6H6N6O18 |
Peso molecular |
450.14 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentanitrooxycyclohexyl) nitrate |
InChI |
InChI=1S/C6H6N6O18/c13-7(14)25-1-2(26-8(15)16)4(28-10(19)20)6(30-12(23)24)5(29-11(21)22)3(1)27-9(17)18/h1-6H |
Clave InChI |
VAASRZPDHFMMMC-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(C(C1O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride](/img/structure/B15126920.png)
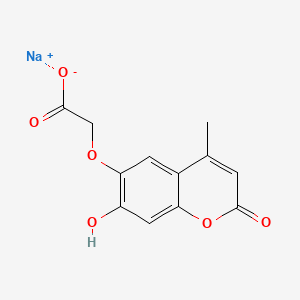
![5-[[2-[2-[2-(2-Aminoethylamino)ethylamino]ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B15126931.png)
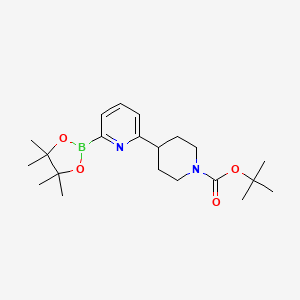
![N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one;methanesulfonic acid](/img/structure/B15126945.png)

![rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans](/img/structure/B15126956.png)
![1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B15126960.png)
![L-Isoleucinamide, N-(6-amino-1-oxohexyl)-L-phenylalanylglycyl-4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonoyl-N-[(3-amino-5,6-dimethylpyrazinyl)methyl]-(9CI)](/img/structure/B15126962.png)
![2-[[1-(2-Carboxyethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoic acid](/img/structure/B15126974.png)

